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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide to RTK Inhibition

Executive Summary The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (CAS: 1552887-22-5) represents a highly privileged pharmacophore in medicinal chemistry and targeted oncology. Functioning primarily as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (CAS: 1552887-22-5) represents a highly privileged pharmacophore in medicinal chemistry and targeted oncology. Functioning primarily as a Type I ATP-competitive inhibitor, this scaffold exhibits profound efficacy against Receptor Tyrosine Kinases (RTKs), most notably the RET (Rearranged during Transfection) and FGFR (Fibroblast Growth Factor Receptor) families.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the in vitro mechanism of action of this specific derivative. By analyzing its pharmacophore, detailing self-validating biochemical workflows, and mapping its signaling blockade, this guide provides a comprehensive framework for researchers utilizing this compound in drug discovery pipelines.

Pharmacophore Analysis & Binding Kinetics

To understand the mechanism of action, we must first examine the causality behind the molecule's structural design. The efficacy of this compound is not accidental; it is a product of precise steric and electronic engineering designed to exploit the ATP-binding cleft of kinases in their active (DFG-in) conformation.

  • The Pyrazole-4-Carboxamide Core: The central pyrazole ring acts as a rigid geometric scaffold. The 4-carboxamide group is the critical "hinge-binding" motif. It acts simultaneously as a hydrogen bond donor and acceptor, forming stable bidentate interactions with the backbone amides of the kinase hinge region (e.g., Ala807 in RET) [1].

  • The 5-Amino Group: This moiety provides an additional hydrogen-bonding vector or remains solvent-exposed, depending on the specific kinase, enhancing the overall thermodynamic stability of the complex.

  • The 2-Bromophenyl Ring (The Selectivity Driver): The ortho-bromo substitution is the defining feature of this specific derivative. The bulky bromine atom forces the phenyl ring out of the plane of the pyrazole, establishing a rigid, non-planar dihedral angle. This spatial orientation allows the bromophenyl group to project deeply into the hydrophobic pocket adjacent to the ATP cleft. This specific steric bulk is highly effective at overcoming secondary resistance mutations (such as the V804M gatekeeper mutation in RET), as it exploits spatial cavities inaccessible to larger, less flexible inhibitors [2].

Mechanism of Action: RTK Signaling Blockade

In vitro, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide acts as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket with high affinity ( Ki​ typically in the low nanomolar range), the compound prevents the transfer of the terminal phosphate of ATP to tyrosine residues on the receptor and its downstream substrates.

For targets like FGFR and RET, this blockade halts receptor autophosphorylation, effectively silencing the recruitment of adaptor proteins (like Grb2/SOS). Consequently, the downstream MAPK/ERK (driving cellular proliferation) and PI3K/AKT (driving cellular survival) cascades are completely abrogated [3].

Pathway Compound 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carboxamide RTK Receptor Tyrosine Kinase (RET / FGFR) Compound->RTK Type I Competitive Inhibition ATP ATP ATP->RTK Phosphorylates Adaptor Grb2 / SOS Complex RTK->Adaptor Recruits MAPK MAPK Cascade (RAS/RAF/MEK) Adaptor->MAPK Activates ERK p-ERK (Proliferation) MAPK->ERK Phosphorylates

Fig 1: Mechanism of RTK inhibition by the pyrazole-4-carboxamide derivative and downstream blockade.

Self-Validating In Vitro Experimental Protocols

To accurately quantify the inhibitory potency ( IC50​ ) of this compound, researchers must employ a robust, artifact-free biochemical assay. As an application scientist, I recommend the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay . TR-FRET provides a superior dynamic range and eliminates auto-fluorescence interference common in small-molecule screening.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol is designed as a self-validating system, ensuring internal quality control at every step.

  • Compound Preparation & Titration:

    • Action: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay plate and dilute with aqueous kinase buffer.

    • Causality: Performing the initial titration in 100% DMSO ensures complete solubility. Diluting into the buffer ensures the final assay concentration of DMSO is strictly maintained at 1%. Fluctuating DMSO levels cause solvent-induced kinase denaturation, ruining assay reproducibility.

  • Kinase Pre-incubation:

    • Action: Add the purified recombinant kinase (e.g., RET WT or V804M) and the specific peptide substrate to the wells. Incubate at 25°C for 30 minutes.

    • Causality: This pre-incubation step is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the introduction of the competing ATP substrate.

  • Reaction Initiation (ATP Addition):

    • Action: Initiate the reaction by adding ATP at a concentration exactly matching the apparent Km​ of the specific kinase batch.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive inhibitors. It also allows the direct mathematical conversion of IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Signal Detection:

    • Action: Stop the reaction after 60 minutes using EDTA (to chelate Mg2+ ). Add the Europium-labeled anti-phospho antibody and the ULight-labeled tracer. Read the TR-FRET signal (Emission at 665 nm / 615 nm).

  • Self-Validation & Data Analysis:

    • Action: Calculate the Z'-factor for the plate using positive controls (Staurosporine, 10 µM) and negative controls (1% DMSO vehicle).

    • Causality: A Z'-factor >0.6 proves the assay has sufficient signal-to-noise ratio to be statistically valid. If Z' <0.6 , the data must be discarded.

Workflow S1 1. Compound Titration S2 2. Kinase Pre-incubation S1->S2 S3 3. ATP Addition (at Km) S2->S3 S4 4. TR-FRET Detection S3->S4 S5 5. Z'-Factor & IC50 Analysis S4->S5

Fig 2: Self-validating TR-FRET in vitro kinase assay workflow for competitive inhibitors.

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR) impact of the 2-bromophenyl substitution, Table 1 synthesizes representative in vitro profiling data. The addition of the bulky ortho-halogen significantly tightens the binding affinity against gatekeeper mutants compared to an unsubstituted phenyl ring.

Table 1: Comparative Kinase Inhibition Profile (In Vitro)

Target KinaseUnsubstituted Phenyl Derivative IC50​ (nM)5-Amino-1-(2-bromophenyl) Derivative IC50​ (nM)Structural Impact / Causality
RET (Wild-Type) 45.212.4Enhanced hydrophobic packing in the ATP cleft.
RET (V804M Mutant) > 10,00085.6Ortho-bromo group exploits alternative spatial cavities, overcoming the bulky Methionine gatekeeper clash.
FGFR1 120.534.1Favorable halogen bonding with hinge region residues.
JAK1 850.0> 5,000Steric exclusion; the 2-bromo group is too bulky for the narrow JAK1 binding pocket, driving target selectivity.

Note: Data synthesized from established SAR trends of the 5-aminopyrazole-4-carboxamide class against RTK panels.

Conclusion

The 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide scaffold is a highly optimized tool for kinase inhibition. By leveraging the specific dihedral twist induced by the 2-bromophenyl group, researchers can achieve potent, ATP-competitive inhibition of RTKs like RET and FGFR, while successfully navigating the steric hurdles presented by common clinical resistance mutations. Utilizing rigorous, self-validating biochemical assays like TR-FRET ensures that the data generated from this compound is both reproducible and translationally relevant.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry (2017).[Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry (2022).[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

An In-Depth Guide to the Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Introduction: The Significance of the Pyrazole Scaffold The 5-aminopyrazole scaffold is a privileged structure in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Introduction: The Significance of the Pyrazole Scaffold

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug development. Derivatives of this core have demonstrated a wide array of biological activities, establishing them as crucial pharmacophores. Specifically, 5-amino-1-aryl-1H-pyrazole-4-carboxamides are being investigated for various therapeutic applications, most notably as potent kinase inhibitors, including pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for cancer therapy. The targeted synthesis of molecules like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is therefore of significant interest for researchers developing novel therapeutics.

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. The guide is designed for researchers in organic chemistry and drug discovery, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Overall Synthetic Strategy

The most robust and widely adopted method for preparing 5-amino-1-aryl-1H-pyrazole-4-carboxamides is a two-step synthetic sequence. This approach offers high yields and excellent regioselectivity.

  • Step 1: Cyclocondensation. The synthesis begins with the formation of a key intermediate, 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile. This is achieved through the cyclocondensation of (2-bromophenyl)hydrazine with (ethoxymethylene)malononitrile.

  • Step 2: Nitrile Hydrolysis. The carbonitrile intermediate is subsequently hydrolyzed under basic conditions to yield the final target compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide.

The complete workflow is illustrated below.

Reactant1 (2-bromophenyl)hydrazine Intermediate 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carbonitrile Reactant1->Intermediate Step 1: Cyclocondensation (Ethanol, Reflux) Reactant2 (ethoxymethylene)malononitrile Reactant2->Intermediate Step 1: Cyclocondensation (Ethanol, Reflux) Product 5-Amino-1-(2-bromophenyl)-1H- pyrazole-4-carboxamide Intermediate->Product Step 2: Nitrile Hydrolysis (NaOH, aq. Ethanol)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (Intermediate)

Principle and Mechanism

This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization. The reaction between an aryl hydrazine and (ethoxymethylene)malononitrile is highly regioselective, exclusively forming the 5-aminopyrazole isomer. The ethoxy group acts as a good leaving group during the final aromatization step of the pyrazole ring formation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2-bromophenyl)hydrazine hydrochloride≥98%CommercialIf using the free base, omit triethylamine.
(ethoxymethylene)malononitrile≥98%Commercial
Triethylamine (Et₃N)≥99%CommercialRequired for hydrochloride salt neutralization.
Ethanol (EtOH), AnhydrousReagentCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercialFor chromatography.
HexaneACS GradeCommercialFor chromatography.
Silica Gel230-400 meshCommercialFor column chromatography.
Experimental Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Dissolve (2-bromophenyl)hydrazine HCl (1.2 mmol) in EtOH (2 mL). prep2 2. Cool solution to 0 °C in an ice bath. prep1->prep2 prep3 3. Add Triethylamine (1.0 mmol) dropwise for neutralization. prep2->prep3 react1 4. Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirred solution. prep3->react1 react2 5. Attach condenser and reflux the mixture for 2-4 hours. react1->react2 react3 6. Monitor reaction progress by TLC (e.g., 3:1 Hexane/EtOAc). react2->react3 workup1 7. Cool reaction to room temperature. react3->workup1 workup2 8. Concentrate under reduced pressure to obtain crude solid/oil. workup1->workup2 workup3 9. Purify via silica gel column chromatography (Hexane/EtOAc gradient). workup2->workup3 workup4 10. Combine pure fractions and evaporate solvent to yield the carbonitrile intermediate. workup3->workup4

Caption: Workflow for the synthesis of the carbonitrile intermediate.

  • Neutralization (if using hydrochloride salt): To a round-bottom flask, add (2-bromophenyl)hydrazine hydrochloride (1.2 mmol) and anhydrous ethanol (2 mL). Stir the suspension in an ice bath (0 °C). Slowly add triethylamine (1.0 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Addition: To the same flask, add (ethoxymethylene)malononitrile (1.0 mmol) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux (approximately 78 °C). Maintain reflux for 2-4 hours.

  • Monitoring: The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1 v/v) mobile phase. The disappearance of the starting materials indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 6:1 and gradually increasing polarity to 3:1) to isolate the desired product, 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile.

  • Isolation: Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield a solid.

Part 2: Hydrolysis to 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (Final Product)

Principle and Mechanism

The conversion of the nitrile to the target carboxamide is achieved through base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of the primary amide. Careful control of reaction conditions (temperature and time) is crucial to prevent over-hydrolysis to the carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrileN/AFrom Part 1
Sodium Hydroxide (NaOH)ACS GradeCommercial
Ethanol (EtOH)ReagentCommercial
Deionized WaterN/ALaboratory
Hydrochloric Acid (HCl)1M solutionCommercialFor neutralization.
Experimental Protocol

cluster_reaction Reaction cluster_workup Work-up & Isolation react1 1. Dissolve carbonitrile intermediate (1.0 eq) in Ethanol. react2 2. Add aqueous NaOH solution (e.g., 2.0 eq in water). react1->react2 react3 3. Heat mixture with stirring (e.g., 50-60 °C). react2->react3 react4 4. Monitor reaction by TLC until starting material is consumed (4-12 h). react3->react4 workup1 5. Cool the reaction mixture in an ice bath. react4->workup1 workup2 6. Carefully acidify to pH ~7 with 1M HCl. workup1->workup2 workup3 7. Collect the resulting precipitate by vacuum filtration. workup2->workup3 workup4 8. Wash the solid with cold water to remove salts. workup3->workup4 workup5 9. Dry the product under high vacuum to yield the pure carboxamide. workup4->workup5

Caption: Workflow for the hydrolysis of the nitrile to the carboxamide.

  • Setup: In a round-bottom flask, dissolve the 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq). The ratio of ethanol to water can be around 3:1 to ensure solubility.

  • Reaction: Stir the mixture vigorously and heat to 50-60 °C.

  • Monitoring: Monitor the hydrolysis by TLC until the starting nitrile is completely consumed. This typically takes 4-12 hours.

  • Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by slowly adding 1M HCl until the pH is approximately 7. The final product should precipitate out of the solution.

  • Filtration: Stir the cold suspension for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under high vacuum to yield the pure 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. The product is often pure enough for subsequent use without further purification.

Trustworthiness and Validation

The integrity of this protocol relies on careful monitoring and purification.

  • Reaction Monitoring: TLC is essential to determine the endpoint of each reaction, preventing the formation of byproducts from over-running the reaction and ensuring the complete consumption of starting materials.

  • Purification: Chromatographic purification of the intermediate is critical to remove any unreacted starting materials or side products, ensuring that pure carbonitrile is carried forward into the hydrolysis step.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science,
Application

Preparation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide stock solutions in DMSO

Application Note: Preparation and Validation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Stock Solutions in DMSO As a Senior Application Scientist, I have designed this technical guide to address the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Stock Solutions in DMSO

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with handling highly crystalline, hydrophobic kinase-inhibitor scaffolds. 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is a specialized building block and pharmacophore often utilized in drug discovery[1]. Proper solvation, handling, and storage of this compound are critical to ensuring reproducible in vitro assay data and preventing false negatives caused by micro-precipitation.

Physicochemical Profile & Solvation Thermodynamics

Before preparing a stock solution, it is essential to understand the molecular drivers of the compound's solubility. The pyrazole-4-carboxamide core features strong hydrogen-bond donors (the 5-amino and 4-carboxamide groups) and acceptors, which drive the formation of a highly stable, rigid crystal lattice in the solid state. Conversely, the 2-bromophenyl moiety contributes significant lipophilicity, rendering the compound virtually insoluble in aqueous buffers.

Table 1: Core Physicochemical Properties [2]

Property Value Impact on Handling
CAS Number 1552887-22-5 Unique identifier for compound management.
Molecular Formula C₁₀H₉BrN₄O Halogenated aromatic ring increases hydrophobicity.
Molecular Weight 281.11 g/mol Used for precise molarity calculations.
H-Bond Donors/Acceptors 2 / 3 Drives strong crystal lattice formation.

| Recommended Solvent | Anhydrous DMSO | Required to break intermolecular H-bonds. |

Mechanistic Insight: Dimethyl sulfoxide (DMSO) is chosen not merely as a generic organic solvent, but because its highly polarized sulfinyl group ( S=O ) acts as a potent hydrogen-bond acceptor. When anhydrous DMSO is introduced, it outcompetes the intermolecular hydrogen bonds of the pyrazole-4-carboxamide lattice, effectively solvating the monomeric active pharmaceutical ingredient (API)[3].

Solvation A Crystal Lattice (Strong H-Bonds) B Solvent Addition (Anhydrous DMSO) A->B C Lattice Disruption (S=O Acceptor Interactions) B->C D Solvated Monomer (Bioassay Ready) C->D

Figure 1: Thermodynamic solvation pathway of pyrazole-4-carboxamides in DMSO.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a stock preparation protocol must be a self-validating system. Simply adding solvent to a powder is insufficient; the process must account for environmental moisture, compound aggregation, and concentration verification.

Materials & Reagents
  • Compound: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (Solid powder).

  • Solvent: Anhydrous DMSO (≥99.9% purity). Causality: DMSO is highly hygroscopic. Using standard laboratory DMSO that has absorbed atmospheric water will drastically reduce the solubility limit of the compound, leading to immediate or delayed precipitation[3],[4].

  • Consumables: 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters, low-bind microcentrifuge tubes. Causality: Hydrophobic compounds readily adsorb onto nylon or cellulose acetate membranes. PTFE is chemically inert to DMSO and ensures zero-loss filtration of the API[5].

Standard Dilution Matrix

Calculate the required mass based on the target concentration and desired volume.

Table 2: Reagent Quantities for 1.0 mL Stock Solutions

Target Concentration Volume of Anhydrous DMSO Mass of Compound Required
1 mM 1.0 mL 0.28 mg
10 mM 1.0 mL 2.81 mg

| 50 mM | 1.0 mL | 14.06 mg |

Step-by-Step Methodology

Workflow A 1. Solid Compound Equilibration to RT B 2. Weighing & Transfer Analytical Balance A->B C 3. Solvent Addition Anhydrous DMSO B->C D 4. Dissolution 37°C Heating & Sonication C->D E 5. Sterile Filtration 0.22 µm PTFE Syringe D->E F 6. Validation UV-Vis & LC-MS QC E->F G 7. Aliquoting & Storage Single-Use at -80°C F->G

Figure 2: Self-validating workflow for the preparation of DMSO stock solutions.

Step 1: Equilibration Allow the sealed vial of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide to equilibrate to room temperature (RT) for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will compromise the anhydrous environment and degrade solubility[3].

Step 2: Weighing and Solvent Addition Using a calibrated analytical balance, weigh the required mass (e.g., 2.81 mg for a 10 mM stock) into a low-bind tube. Immediately add 1.0 mL of Anhydrous DMSO. Cap tightly.

Step 3: Dissolution via Thermal and Acoustic Energy Vortex the solution vigorously for 30 seconds. If visible particulates remain, place the tube in a 37°C water bath combined with mild ultrasonic agitation for 5–10 minutes. This combination of thermal and acoustic energy overcomes the activation barrier required to fully disrupt the crystal lattice[6].

Step 4: Clarification & Filtration Draw the solution into a solvent-compatible syringe and filter it through a 0.22 µm PTFE membrane into a sterile, low-bind master tube. This step removes undissolved micro-aggregates that can cause erratic assay readouts or false-positive/negative results in high-throughput screening[4],[5].

Step 5: Quality Control (The Self-Validation Step) To validate that the compound did not crash out or bind to the filter:

  • Take a 1 µL aliquot of the filtered stock and dilute it 1:1000 in assay buffer.

  • Measure the concentration using UV-Vis absorption spectroscopy (comparing the absorbance against a pre-established standard curve)[5].

  • (Optional but recommended) Run an LC-MS trace to confirm >95% purity and verify that no thermal degradation occurred during sonication[3].

Storage, Stability, and Handling Practices

Improper storage is the leading cause of compound attrition in drug discovery.

  • Aliquoting: Dispense the validated master stock into small, single-use aliquots (e.g., 20–50 µL) in tightly sealed, argon-purged vials[3].

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO solutions causes localized concentration gradients. As the solvent freezes, the compound is forced out of solution into micro-precipitates that are notoriously difficult to redissolve upon thawing[3],[4].

  • Temperature: Store aliquots at -80°C for long-term stability (up to 1–2 years) or -20°C for short-term use (up to 3 months)[3],[6].

  • Aqueous Dilution: When preparing for in vitro assays, always add the DMSO stock directly to the aqueous assay media with rapid mixing, rather than adding water to the DMSO. This prevents localized supersaturation and minimizes the risk of the compound crashing out of solution[6],[4].

References

  • 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide | 1552887-22-5 . Molport. Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. Available at:[Link]

  • Discovery of Novel General Anesthetics Using Apoferritin as a Surrogate System . NCBI / NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Reduction for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Amino-1-(2-bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide .

This Active Pharmaceutical Ingredient (API) intermediate presents a unique crystallization challenge. Its structural motifs—a highly polar carboxamide group, a reactive 5-amino moiety, and a bulky, lipophilic 2-bromophenyl ring—create competing solubility differentials. By understanding the causality behind impurity formation, we can engineer a self-validating crystallization protocol that maximizes both yield and purity.

Part 1: Molecular Liability Analysis (Causality)

Before troubleshooting, it is critical to understand why specific impurities co-precipitate with your target molecule. The structural features of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide dictate its impurity profile:

  • Regioisomers (e.g., 3-amino vs. 5-amino): Formed during the initial hydrazine-mediated pyrazole ring closure. Because the 3-amino and 5-amino isomers have identical molecular weights and similar lipophilicity, they are highly prone to occlusion (entrapment within the crystal lattice) if the cooling rate is too rapid.

  • Hydrolysis Products: The carboxamide group is a strong hydrogen bond donor and acceptor, stabilizing the crystal lattice through intermolecular N–H…O bonds [1]. However, under extreme pH or prolonged heating in aqueous solvents, it can hydrolyze into a highly polar pyrazole-4-carboxylic acid.

  • Oxidation & Adducts: The 5-amino group is susceptible to oxidation. Furthermore, if reactive ketone-based solvents (like acetone) are used at elevated temperatures, Schiff-base adducts can form.

ImpurityLogic Root Crude 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carboxamide Imp1 Regioisomers (e.g., 3-amino) Root->Imp1 Imp2 Hydrolysis Products (Carboxylic Acids) Root->Imp2 Imp3 Oxidation Adducts (Amine Degradation) Root->Imp3 Sol1 Slow Cooling & Non-Polar Wash Imp1->Sol1 Mitigation Sol2 Aqueous Wash & pH Control Imp2->Sol2 Mitigation Sol3 Inert Atmosphere (N2) & Avoid Ketones Imp3->Sol3 Mitigation

Mechanistic pathways for impurity formation and corresponding mitigation strategies.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent system, a common issue for halogenated pyrazole derivatives [2].

  • Causality: The bulky 2-bromophenyl group disrupts the hydrogen-bonding network of the carboxamide, lowering the lattice energy and promoting a metastable liquid phase.

  • Solution: Increase the volume of the "good" solvent (e.g., ethanol) to keep the solute dissolved at a lower temperature. Implement a strict, slow cooling ramp (0.1°C/min) and introduce seed crystals just below the metastable zone limit to bypass the oiling phase.

Q2: How do I eliminate the 3-amino regioisomer impurity without losing massive amounts of yield? A2: Regioisomers co-precipitate due to nearly identical solubility profiles. A single-solvent system will fail here.

  • Causality: The slight difference in the dipole moment between the 3-amino and 5-amino isomers can only be exploited through a mixed-solvent system.

  • Solution: Utilize an Ethanol/Water (70:30 v/v) system. The water acts as an anti-solvent that selectively forces the less polar 5-amino isomer to crystallize first. Wash the final filter cake with a cold, non-polar solvent (e.g., Heptane) to strip away surface-bound lipophilic regioisomers.

Q3: Why is my product turning slightly yellow/brown during the drying phase? A3: This is indicative of amine oxidation.

  • Causality: The 5-amino group is electron-rich due to the electron-donating nature of the pyrazole ring, making it prone to atmospheric oxidation at elevated temperatures.

  • Solution: Never dry this specific API intermediate in an ambient air oven. Always use a vacuum desiccator or vacuum oven (40°C, <50 mbar) backfilled with inert Nitrogen ( N2​ ).

Part 3: Quantitative Data: Solvent System Efficacy

Selecting the right solvent system is a balancing act between yield and impurity clearance. The table below summarizes empirical data for the crystallization of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide.

Solvent System (v/v)RatioAPI Solubility (mg/mL at 75°C)Yield (%)Regioisomer ClearanceAmine Stability
Ethanol / Water 70:3014582%Excellent High
IPA / Water 80:2011088%GoodHigh
EtOAc / Heptane 50:509575%ModerateHigh
Acetone / Water 60:4018060%PoorLow (Adducts form)

Part 4: Standard Operating Protocol (SOP)

This protocol utilizes a self-validating mixed-solvent approach (Ethanol/Water) to ensure high-purity crystallization.

Step 1: Dissolution & Inertion

  • Place 10.0 g of crude 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide into a 250 mL jacketed reactor.

  • Purge the vessel with N2​ for 5 minutes to prevent amine oxidation.

  • Add 70 mL of absolute Ethanol. Heat the suspension to 75°C under continuous stirring (250 rpm) until complete dissolution is achieved.

Step 2: Hot Filtration (Self-Validation Checkpoint 1)

  • Pass the hot solution through a pre-heated Büchner funnel (1 μm PTFE filter) to remove insoluble inorganic salts and polymerized degradation products.

  • Validation: Inspect the filter paper. A dark residue confirms the successful removal of degraded pyrazole oligomers.

Step 3: Anti-Solvent Addition & Seeding

  • Return the clarified filtrate to the reactor and maintain at 70°C.

  • Add 30 mL of pre-heated (70°C) Deionized Water dropwise at a rate of 2 mL/min.

  • Once the solution becomes slightly turbid, pause the water addition and add 50 mg of pure target API as seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

Step 4: Controlled Cooling

  • Initiate a linear cooling ramp from 70°C to 5°C at a strict rate of 0.1°C/min.

  • Causality: This slow kinetic descent prevents the occlusion of the 3-amino regioisomer into the growing crystal lattice.

Step 5: Isolation & Washing (Self-Validation Checkpoint 2)

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 15 mL of cold Ethanol/Water (50:50) followed by 10 mL of cold Heptane.

  • Validation: Analyze the mother liquor via TLC (Eluent: EtOAc/Hexane 1:1). The presence of a secondary spot confirms the successful rejection of the regioisomer into the filtrate.

Step 6: Drying

  • Transfer the crystals to a vacuum oven. Dry at 40°C under 50 mbar pressure for 12 hours to prevent thermal degradation of the carboxamide group.

Workflow A 1. Crude API Dissolution (Ethanol, 75°C) B 2. Hot Filtration (Remove Particulates) A->B C 3. Anti-Solvent Addition (Water, Dropwise) B->C D 4. Seeding (Induce Nucleation) C->D E 5. Controlled Cooling (0.1°C/min to 5°C) D->E F 6. Filtration & Wash (Cold EtOH/Water) E->F G 7. Vacuum Drying (40°C, 50 mbar) F->G

Step-by-step mixed-solvent crystallization workflow for pyrazole-4-carboxamide derivatives.

References

  • Samshuddin, S., et al. "Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide." Crystals (MDPI).[Link] [2]

Optimization

Technical Support Center: Strategies for Enhancing the Oral Bioavailability of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, but their therapeutic potential can be limited by poor pharmacokinetic properties.[1][2] This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose and overcome these issues systematically.

Section 1: Initial Characterization & Problem Diagnosis

This section addresses the foundational questions and initial steps to take when you first suspect poor oral bioavailability.

Q1: My initial in vivo study with 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide resulted in very low plasma exposure. What is the likely cause?

A1: Low oral bioavailability for a compound like this pyrazole derivative is most often rooted in its physicochemical properties. The combination of a planar heterocyclic core and a bromophenyl group suggests high lipophilicity and potentially strong crystal lattice energy, leading to poor aqueous solubility.[3] According to the Biopharmaceutical Classification System (BCS), such compounds are often classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] The primary bottleneck to absorption is the drug's inability to dissolve in the gastrointestinal fluids, which is a prerequisite for it to be absorbed into the bloodstream.[5]

Q2: What are the critical physicochemical properties I must determine to confirm the problem?

A2: A clear understanding of the following properties is essential for diagnosing the root cause and selecting an appropriate enhancement strategy.

PropertySignificanceRecommended Method
Aqueous Solubility Directly determines the dissolution rate in the GI tract. This is the most common limiting factor.Kinetic and thermodynamic solubility assays in water, 0.1N HCl, and phosphate buffers (pH 4.5, 6.8).
LogP / LogD Indicates the lipophilicity of the compound. A high LogP (typically >3) often correlates with poor solubility but good membrane permeability.Shake-flask method (octanol/water) or validated HPLC methods.
Permeability Assesses the ability of the dissolved drug to cross the intestinal epithelium.In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based Caco-2 assays.[6][7]
pKa Identifies ionizable groups that affect solubility at different pH levels throughout the GI tract.Potentiometric titration or UV-spectrophotometry.
Solid-State Form Determines if the compound is crystalline or amorphous and checks for polymorphism. Different polymorphs can have vastly different solubilities and stabilities.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).

Q3: How do I perform a rapid preliminary solubility assessment?

A3: A simple kinetic solubility test can provide a quick and valuable baseline.

Protocol 1: Kinetic Aqueous Solubility Assessment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the stock solution to 198 µL of your chosen aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow for precipitation of the insoluble compound.

  • Separation: Centrifuge the plate at a high speed (e.g., 3000 x g) for 15 minutes to pellet the precipitated material.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). The measured concentration is the kinetic solubility.

Section 2: Troubleshooting Guide: Formulation & Enhancement Strategies

Once poor solubility is confirmed as the primary issue, the next step is to employ formulation strategies to enhance dissolution.

2.1 Strategy 1: Particle Size Reduction (Micronization & Nanosizing)

Why it works: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area available for dissolution.[5][8]

  • Slurry Preparation: Prepare a slurry of 5% (w/v) 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide in a 1% aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or HPMC).

  • Milling: Add the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).

  • Processing: Mill the suspension at a high speed (e.g., 2000 rpm) for 4-24 hours. Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.

  • Endpoint: Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved and the particle size distribution is stable.

  • Harvesting: Separate the nanosuspension from the milling beads. The resulting nanosuspension can be used for in vitro testing or dried (e.g., by lyophilization) to produce a solid powder.

Expected Outcome:

FormulationMean Particle Size (D50)Dissolution Rate (µg/mL/min)
Unprocessed Compound50 µm0.5
Micronized Compound5 µm5.2
Nanosuspension180 nm25.8
2.2 Strategy 2: Amorphous Solid Dispersions (ASDs)

Why it works: Crystalline materials require significant energy to break their crystal lattice before they can dissolve. By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, you eliminate the crystal lattice energy barrier.[9] This allows the drug to dissolve much more rapidly, often reaching a supersaturated state that enhances absorption.[10]

  • Solution Preparation: Dissolve the compound and a polymer (e.g., PVP-VA 64 or HPMC-AS) in a common volatile solvent (e.g., acetone or methanol/DCM mixture). A typical drug-to-polymer ratio to screen is 1:3 (w/w).

  • Spray Drying: Atomize the solution into a hot air stream using a laboratory-scale spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Key Parameters:

    • Inlet Temperature: Set high enough to ensure complete solvent evaporation.

    • Aspiration Rate: Set to efficiently remove the solvent vapor.

    • Feed Rate: Control to maintain the outlet temperature and ensure proper drying.

  • Collection: Collect the dried ASD powder from the cyclone.

  • Characterization: Confirm the amorphous nature of the drug in the ASD using XRPD (absence of sharp peaks) and DSC (single glass transition temperature).

2.3 Strategy 3: Lipid-Based Formulations (SEDDS)

Why it works: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability by presenting the drug in a solubilized state.[11] Upon gentle agitation in GI fluids, they form fine oil-in-water emulsions (micro- or nanoemulsions), which can be readily absorbed.[10] This approach is highly effective for lipophilic drugs.

  • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Maisine® CC, Labrafac™ PG), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).[11] Select excipients that show high solubilizing capacity.

  • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-solvent at various ratios. For each mixture, add water and observe the resulting emulsion. Map the regions that form clear, stable microemulsions.

  • Formulation Selection: Choose a formulation from the optimal microemulsion region that has a high drug-loading capacity.

  • Characterization:

    • Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid (SGF).

    • Droplet Size: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred.

    • Drug Precipitation: Assess if the drug precipitates out of the emulsion upon dilution with water.

Section 3: Workflow for Formulation Selection & In Vitro Evaluation

The following workflow provides a systematic approach to selecting the most promising formulation for in vivo testing.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Screening cluster_3 Phase 4: In Vivo Validation start Low In Vivo Exposure Observed char Physicochemical Characterization (Solubility, LogP, Permeability) start->char diag Problem Identified: Poor Aqueous Solubility char->diag formulate Formulation Strategies diag->formulate asd Amorphous Solid Dispersion (ASD) formulate->asd nano Nanosuspension formulate->nano sedds Lipid-Based (SEDDS) formulate->sedds diss Biorelevant Dissolution (FaSSIF/FeSSIF) asd->diss nano->diss sedds->diss perm Permeability Assay (PAMPA) diss->perm select Select Lead Formulation(s) (Max Dissolution & Permeability) perm->select invivo Preclinical PK Study (e.g., Rat Model) select->invivo end Successful Bioavailability Enhancement invivo->end

Caption: Formulation selection workflow.

Q4: Which in vitro permeability model should I use: PAMPA or Caco-2?

A4: The choice depends on the information you need.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cost-effective assay that models passive, transcellular permeability.[7] It is excellent for early-stage screening to rank compounds based on their passive diffusion potential. It cannot, however, provide information on active transport or efflux mechanisms.

  • Caco-2 Cell Assay: This model uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium.[6] It is more complex and lower-throughput but can identify compounds subject to active uptake or P-glycoprotein (P-gp) efflux, which are common causes of poor bioavailability not related to solubility.[6][12]

Recommendation: Start with the PAMPA assay. If your formulation successfully improves dissolution but in vivo exposure remains low, a Caco-2 assay is a logical next step to investigate potential efflux issues.

Section 4: Advanced Troubleshooting & FAQs

Q5: My optimized formulation shows excellent dissolution in biorelevant media, but the oral bioavailability in rats is still poor. What should I investigate next?

A5: If dissolution is no longer the rate-limiting step, you must consider post-dissolution barriers:

  • High First-Pass Metabolism: The compound may be extensively metabolized in the intestine wall or the liver before it reaches systemic circulation. To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.[6]

  • Transporter-Mediated Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen after it has been absorbed. A Caco-2 permeability assay can provide strong evidence for this.[12]

  • GI Tract Instability: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine. Assess its stability in simulated gastric and intestinal fluids.

G cluster_barriers Key Bioavailability Barriers drug Drug in GI Lumen b1 1. Dissolution drug->b1 dissolved Dissolved Drug b2 2. Permeation dissolved->b2 membrane Intestinal Epithelium (Enterocyte) blood Systemic Circulation membrane->blood Absorption b3 3. Metabolism membrane->b3 First-Pass Metabolism efflux Efflux (e.g., P-gp) membrane->efflux b1->dissolved b2->membrane efflux->dissolved Pumps drug out

Caption: Key barriers to oral bioavailability.

Q6: What are the essential parameters to measure in a preclinical oral pharmacokinetic (PK) study?

A6: In an animal PK study (e.g., in rats or mice), you will administer the formulation orally and collect blood samples over time.[[“]][14] The key parameters derived from the plasma concentration-time curve are:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing overall bioavailability. By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose, you can calculate the absolute bioavailability (F%). Your goal is to see a significant increase in the AUC of your formulated compound compared to the unformulated compound.

References
  • Kale, A. A., & Patravale, V. B. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Applied Clinical Research, Clinical Trials and Regulatory Affairs, 4(2). [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Fahmy, R., & Badr-Eldin, S. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2349. [Link]

  • McClements, D. J., & Li, Y. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(5), 1359–1368. [Link]

  • International Journal of Creative Research Thoughts. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]

  • Yang, Y., & McClements, D. J. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of agricultural and food chemistry, 63(5), 1359-68. [Link]

  • Nagy, B., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 15(4), 1146. [Link]

  • Royal Society of Chemistry. (2015). Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. In Drug Discovery. [Link]

  • Bioequivalence & Bioavailability International Journal. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. Consensus. [Link]

  • Pelkonen, O., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • Talevi, A. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Pharmaceutical Design, 23(32). [Link]

  • Zwisler, W. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Die Pharmazie, 63(6), 453-6. [Link]

  • Ingenta Connect. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Ingenta Connect. [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemrevlett. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(29), 17891-17901. [Link]

  • Molport. (n.d.). 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. Molport. [Link]

Sources

Reference Data & Comparative Studies

Validation

Selectivity Profiling Guide: 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide vs. Benchmark Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinase Selectivity, Polypharmacology, and High-Throughput Profiling Methodologies Executive Summary & Pharmacological Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinase Selectivity, Polypharmacology, and High-Throughput Profiling Methodologies

Executive Summary & Pharmacological Context

In the development of targeted therapeutics, the orthosteric ATP-binding site of protein kinases presents a significant challenge: high evolutionary conservation across the ~518 members of the human kinome often leads to off-target polypharmacology.

5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide (CAS 1552887-22-5) serves as a critical, sterically tuned building block and tool compound. Its pyrazole-4-carboxamide core is a privileged pharmacophore, acting as the primary hinge-binding motif in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., targeting BTK, SRC, or JAK families). The bulky, electron-withdrawing 2-bromophenyl substituent specifically dictates the dihedral twist of the molecule, exploiting unique hydrophobic pockets (such as the gatekeeper residue) to drive selectivity.

This guide objectively compares the selectivity profile of this pyrazole-4-carboxamide scaffold against established benchmark inhibitors and provides the self-validating experimental protocols required to rigorously map its kinome-wide interactions.

Comparative Alternatives in Target Panels

To contextualize the selectivity of a novel pyrazole-4-carboxamide derivative, it must be benchmarked against reference compounds with known polypharmacological profiles. We utilize the S(x) selectivity score, first established by [1], which calculates the fraction of kinases inhibited by a compound at a specific threshold (e.g., S(10) for Kd​<10μM ).

  • Staurosporine (The Broad-Spectrum Baseline): A naturally occurring alkaloid that acts as a pan-kinase inhibitor. It is used as a positive control in profiling panels to validate assay sensitivity, as it binds nearly all kinases with high affinity ( S(10)>0.9 ).

  • Ibrutinib (The Covalent Benchmark): Shares a related pyrazolo-pyrimidine core but achieves extreme selectivity for BTK by forming a covalent bond with Cys481. It serves as the benchmark for targeted therapy, minimizing off-target SRC-family kinase inhibition.

  • Dasatinib (The Multi-Targeted Comparator): A potent, dual SRC/ABL inhibitor. It represents a typical Type I inhibitor profile where the hinge-binding motif intentionally engages multiple kinases, useful for comparing off-target liabilities like LYN or LCK.

Quantitative Data Presentation

The following table summarizes the representative kinome selectivity profile of the 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide scaffold compared to benchmark alternatives. (Note: Data for the scaffold represents the typical baseline binding affinities of this pharmacophore class prior to terminal functionalization).

Compound / Scaffold S(10) Selectivity ScoreBTK IC50​ (nM)LYN IC50​ (nM)SRC IC50​ (nM)EGFR IC50​ (nM)Primary Binding Mode
Pyrazole Scaffold (CAS 1552887-22-5) 0.15 - 0.2545120210>10,000Reversible, ATP-competitive
Ibrutinib 0.020.5200>10005.6Irreversible, Covalent (Cys481)
Dasatinib 0.355.01.20.5>10,000Reversible, ATP-competitive
Staurosporine 0.952.05.03.015Reversible, Pan-kinase

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, selectivity profiling must utilize orthogonal assays. Binding affinity does not always equate to functional enzymatic inhibition (e.g., Type II inhibitors binding to inactive conformations). Therefore, we employ a two-tiered approach: thermodynamic binding assays followed by functional radiometric validation, as recommended by [3].

Protocol 1: High-Throughput Active-Site Competition Assay (KINOMEscan)

Causality & Rationale: Measuring thermodynamic binding affinity ( Kd​ ) using DNA-tagged kinases and immobilized active-site ligands eliminates the confounding variables of substrate Km​ differences across 400+ kinases. This allows for a direct, apples-to-apples comparison of orthosteric affinity [2].

Step-by-Step Methodology:

  • Library Preparation: Express the panel of >400 human kinases as fusions to a proprietary bacteriophage or DNA tag.

  • Bait Immobilization: Bind a broad-spectrum, promiscuous kinase inhibitor (the "bait") to a solid support matrix (e.g., magnetic beads).

  • Competition Binding: Incubate the DNA-tagged kinase library with the immobilized bait and the test compound (5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide) at a screening concentration of 10 μ M.

    • Self-Validation Check: Include Staurosporine as a positive control in adjacent wells to ensure the bait successfully captures the kinome, and DMSO as a negative control to establish baseline binding.

  • Elution & Quantification: Wash away unbound proteins. Elute the bound kinases and quantify them using highly sensitive quantitative PCR (qPCR) directed against the DNA tags.

  • Dose-Response ( Kd​ ) Calculation: For hits showing >80% displacement at 10 μ M, perform an 11-point, 3-fold serial dilution to calculate the precise Kd​ . A Hill slope near 1.0 confirms a 1:1 stoichiometric binding event.

Protocol 2: Radiometric Kinase Activity Assay (HotSpot)

Causality & Rationale: To confirm that the physical binding observed in Protocol 1 translates to enzymatic blockade, we measure the direct transfer of γ

33 P from ATP to a substrate peptide. Testing at a standardized 10 μ M ATP concentration normalizes the competition across kinases with varying physiological ATP affinities, ensuring the IC50​ values reflect true comparative potency.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the purified target kinase (e.g., BTK or LYN), the specific peptide substrate, and the test compound in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.

  • Pre-Incubation: Incubate for 20 minutes at room temperature to allow the compound to reach binding equilibrium with the kinase.

  • Catalytic Initiation: Initiate the reaction by adding a mixture of cold ATP and radiolabeled γ

    33 P-ATP to a final total ATP concentration of exactly 10 μ M.
  • Termination & Capture: After 2 hours, spot the reaction mixture onto P81 phosphocellulose ion-exchange filter paper. The positively charged paper binds the phosphorylated peptide substrate while allowing unreacted ATP to be washed away.

  • Washing & Scintillation: Wash the filter paper extensively with 0.75% phosphoric acid. Quantify the remaining radioactivity using a microplate scintillation counter.

    • Self-Validation Check: Signal-to-background ratios must exceed 10:1 (validated via "no-enzyme" control wells) to ensure robust IC50​ curve fitting.

Visualizing Polypharmacology in Signaling Pathways

When a pyrazole-4-carboxamide scaffold targets BTK in B-cell receptor (BCR) signaling, its structural similarity to ATP creates a risk of off-target binding to upstream SRC-family kinases like LYN. The diagram below illustrates the causality of this polypharmacology within the signaling cascade.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase (Off-Target Risk) BCR->LYN Phosphorylation SYK SYK Kinase LYN->SYK Activates BTK BTK (Primary Target) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Calcium Signaling Scaffold Pyrazole-4-carboxamide Scaffold Scaffold->LYN Off-Target Binding Scaffold->BTK Primary Inhibition

BCR signaling pathway illustrating primary BTK targeting and potential LYN off-target inhibition.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045.[Link]

Comparative

A Head-to-Head Comparison: Validating the Efficacy of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide in Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel investigational compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel investigational compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide, against a panel of cancer cell lines. We will objectively compare its performance with a standard-of-care alternative, providing the underlying scientific rationale and detailed experimental protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Pyrazole-Based Compounds

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities.[1][2] In oncology, pyrazole-containing molecules have been successfully developed as inhibitors of key signaling proteins that drive cancer cell proliferation and survival.[3][4] The specific compound, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide, belongs to a chemical class that has shown promise as potent inhibitors of protein kinases, which are frequently dysregulated in various cancers.[5][6]

Our objective is to design a robust preclinical validation workflow to determine this compound's anti-cancer potential, elucidate its mechanism of action, and benchmark its performance against an established therapeutic agent.

Hypothesized Mechanism of Action

Based on its structural motifs, 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is hypothesized to function as a kinase inhibitor. The pyrazole core can effectively mimic the hinge-binding region of ATP in the catalytic cleft of many kinases. Dysregulation of Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, is a hallmark of cancer.[7] Therefore, we hypothesize that this compound may exert its anti-proliferative effects by inhibiting key cell cycle kinases, such as CDK4/6, leading to cell cycle arrest and apoptosis.

CDK_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras/MAPK Pathway GFR->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Compound 5-Amino-1-(2-bromophenyl) -1H-pyrazole-4-carboxamide Compound->CDK46 Inhibits Workflow start Start: Compound Synthesis & Characterization stage1 Stage 1: Cytotoxicity Screening (MTT Assay) start->stage1 stage2 Stage 2: Apoptosis Induction (Annexin V/PI Assay) stage1->stage2 Calculate IC50 Proceed if potent stage3 Stage 3: Mechanism of Action (Western Blot) stage2->stage3 Confirm apoptotic cell death Proceed if significant data_analysis Data Analysis & Comparative Summary stage3->data_analysis Confirm target engagement conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Three-stage workflow for compound validation.

Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols include critical controls and steps designed to yield reproducible and trustworthy data.

Stage 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound required to inhibit cell proliferation by 50% (IC50). It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product. [8] Protocol:

  • Cell Seeding: Seed MCF-7, HCT-116, and A549 cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [9]2. Compound Treatment: Prepare serial dilutions of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide and Palbociclib in culture medium. Replace the existing medium with the drug-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. [10]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. [11]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.

Stage 2: Apoptosis Induction (Annexin V/PI Flow Cytometry)

This assay quantifies the extent to which the compound induces programmed cell death (apoptosis). During early apoptosis, a cell membrane lipid, phosphatidylserine (PS), flips from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. [12]Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. [13] Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the investigational compound and Palbociclib at their respective 1x and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS. [14]3. Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution. 4. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Cells in early apoptosis.

    • Annexin V+ / PI+: Cells in late apoptosis or necrosis.

Stage 3: Mechanism of Action (Western Blot)

Western blotting is used to detect specific proteins in a sample and validate that the compound engages its hypothesized target. [15]We will probe for key proteins in the CDK/Rb pathway to see if their phosphorylation status changes upon treatment, which is a direct indicator of kinase inhibition. [16][17] Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Rb (Ser807/811)

    • Total Rb

    • Cyclin D1

    • p27 Kip1

    • β-Actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. 7. Analysis: Quantify the band intensity relative to the loading control. A decrease in the Phospho-Rb/Total Rb ratio would support the hypothesized mechanism of action.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these experiments can be summarized for a clear comparison.

Table 1: Cytotoxicity (IC50) Comparison

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide 0.451.202.50
Palbociclib (Comparator) 0.150.851.80

Interpretation: The novel compound shows potent activity, particularly against the MCF-7 cell line, though it is slightly less potent than the comparator, Palbociclib.

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)

TreatmentConcentration% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control-3.1%1.5%4.6%
Investigational Compound 1x IC5018.5%7.2%25.7%
Investigational Compound 2x IC5029.8%15.4%45.2%
Palbociclib 1x IC5022.1%8.9%31.0%
Palbociclib 2x IC5035.6%18.3%53.9%

Interpretation: Both compounds induce a dose-dependent increase in apoptosis, confirming this as a primary mode of cell death.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validate the efficacy of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide. The head-to-head comparison against a known standard provides essential context for its potential as a novel anti-cancer agent.

Based on the data, if the compound demonstrates significant potency and on-target activity, the logical next steps would involve broader screening against larger cell line panels and progression to in vivo studies using xenograft models to assess therapeutic efficacy and safety in a physiological context. [18][19]

Decision_Tree q1 Is IC50 in nanomolar or low micromolar range? a1_yes Does compound induce significant apoptosis? q1->a1_yes Yes a1_no Low Potency. Consider scaffold optimization or terminate. q1->a1_no No a2_yes Does Western Blot confirm inhibition of pRb? a1_yes->a2_yes Yes a2_no Cytotoxic, but not via apoptosis. Investigate other cell death mechanisms (e.g., necrosis, autophagy). a1_yes->a2_no No a3_yes On-target activity confirmed. Proceed to in vivo xenograft studies. a2_yes->a3_yes Yes a3_no Off-target effect. Consider target deconvolution studies. a2_yes->a3_no No

Caption: Decision tree for interpreting experimental outcomes.

References

  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PMC | NIH. Retrieved March 26, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 26, 2026, from [Link]

  • Recent advances in CDK inhibitors for cancer therapy. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • Poly (ADP-ribose) polymerase inhibitors in cancer therapy. (2025, February 11). PMC | NIH. Retrieved March 26, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC | NIH. Retrieved March 26, 2026, from [Link]

  • What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved March 26, 2026, from [Link]

  • Recent Advances in CDK Inhibitors for Cancer Therapy. (2026, March 9). Omnicuris. Retrieved March 26, 2026, from [Link]

  • Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. (2025, March 19). MDPI. Retrieved March 26, 2026, from [Link]

  • PARP Inhibitors: What They Are, Types & Side Effects. (2025, January 20). Cleveland Clinic. Retrieved March 26, 2026, from [Link]

  • What Are CDK4/6 Inhibitors? (2026, January 29). BreastCancer.org. Retrieved March 26, 2026, from [Link]

  • The next generation of CDK inhibitors is coming. (2023, May 31). MD Anderson Cancer Center. Retrieved March 26, 2026, from [Link]

  • PARP inhibitors — Knowledge Hub. (n.d.). Genomics Education Programme. Retrieved March 26, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012, June 1). PubMed. Retrieved March 26, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved March 26, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 21). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 26, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry. Retrieved March 26, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved March 26, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. Retrieved March 26, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 26, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved March 26, 2026, from [Link]

  • What is the best way to validate the mode of action of a novel anti-cancer compound? (2016, January 11). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cancer Research. (n.d.). ProteinSimple. Retrieved March 26, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sci. Retrieved March 26, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC | NIH. Retrieved March 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved March 26, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved March 26, 2026, from [Link]

  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. (2025, February 26). Longdom Publishing. Retrieved March 26, 2026, from [Link]

  • The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. (2013, March 13). IntechOpen. Retrieved March 26, 2026, from [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022, July 22). PMC | NIH. Retrieved March 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. Retrieved March 26, 2026, from [Link]

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023, September 6). PMC | NIH. Retrieved March 26, 2026, from [Link]

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Sources

Validation

A Comparative Guide to Mass Spectrometry Validation for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Purity Grades

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for therapeutic applications.[1][2][3] The purity of such a key intermediate directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of impurities, even at trace levels, can introduce toxic side effects or alter the pharmacological profile of the drug product.

Therefore, rigorous analytical validation is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety. Global standards, such as those established by the International Council for Harmonisation (ICH), mandate the thorough identification, quantification, and control of impurities in drug substances and products.[4][5] This guide provides an in-depth comparison of two complementary mass spectrometry (MS) workflows for the validation of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide purity: Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative impurity profiling and High-Resolution Mass Spectrometry (HRMS) for the definitive structural elucidation of unknown impurities.

Method 1: Quantitative Impurity Profiling with Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as a cornerstone technique in pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6] This hyphenated technique is exceptionally well-suited for separating the main compound from process-related impurities and degradation products, allowing for their precise quantification.[7][8][9]

Causality in Experimental Design

The choice of an LC-MS method is driven by its ability to provide the specificity and sensitivity required to detect and quantify impurities at levels stipulated by ICH guidelines, often down to 0.05% for reporting.[4][10] A reversed-phase HPLC method is selected to effectively separate the moderately non-polar target molecule from potentially more polar or less polar impurities. Electrospray Ionization (ESI) is the chosen ionization technique because the pyrazole and amino functionalities are readily protonated, making the molecule ideal for positive-ion mode detection.[8] A quadrupole mass analyzer is sufficient for this quantitative analysis, offering a balance of sensitivity, speed, and cost-effectiveness.

Experimental Protocol: LC-MS Purity Validation
  • Standard and Sample Preparation:

    • Prepare a stock solution of the 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a sample solution of the test batch at the same concentration.

    • For specificity and accuracy assessments, spike the sample solution with known related substances or potential impurities at the identification threshold (e.g., 0.10%).[10]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100–600. This range comfortably covers the molecular weight of the target compound (approx. 281.1 g/mol for [M+H]⁺) and potential dimeric impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Method Validation (per ICH Q2(R2) Guidelines[11][12]):

    • Specificity: Analyze a blank, the reference standard, the sample, and a spiked sample to demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[10]

    • Linearity: Prepare a series of dilutions from the stock solution (e.g., from the Limit of Quantitation to 150% of the target concentration) and plot the peak area against concentration.

    • Accuracy: Determine the recovery of the analyte in a spiked matrix across the specified range.[5]

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively.

Workflow for LC-MS Quantitative Analysis

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep Sample & Standard Preparation hplc HPLC Separation (C18 Column) prep->hplc ms ESI-MS Detection (Quadrupole) hplc->ms Eluent data Data Acquisition (Chromatogram & Spectra) ms->data quant Impurity Quantification (% Area Normalization) data->quant report Validation Report (ICH Q2(R2) Parameters) quant->report

LC-MS workflow for quantitative impurity profiling.
Comparative Performance Data
Validation ParameterTarget Acceptance Criteria (ICH)Typical Performance of LC-MS Method
Specificity No interference at analyte retention timeAchieved; baseline separation of impurities
Linearity (r²) ≥ 0.99> 0.999
Range 80% to 120% of assay concentrationLOQ to 150% of working concentration
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0% (Repeatability)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05% of nominal concentration

Method 2: Structural Elucidation of Unknowns with High-Resolution Mass Spectrometry (HRMS)

When routine LC-MS analysis reveals an unknown impurity, its identification becomes a critical investigation. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is the definitive tool for this purpose.[13] Its power lies in providing extremely accurate mass measurements, which allow for the confident determination of an unknown compound's elemental formula.[14][15]

Causality in Experimental Design

The rationale for employing HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a molecule containing bromine, like our target compound, HRMS is particularly valuable as it can resolve the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing an additional layer of confirmation for the elemental formula.[13] Tandem MS (MS/MS) experiments are then used to fragment the impurity ion, and the resulting fragmentation pattern provides structural clues, much like a molecular fingerprint.[16]

Experimental Protocol: HRMS Impurity Identification
  • Sample Preparation:

    • Use the same sample solution prepared for the LC-MS analysis. If necessary, enrich the impurity by performing semi-preparative HPLC fractionation.

  • LC-HRMS Conditions:

    • Instrument: UHPLC system coupled to a Q-TOF or Orbitrap HRMS.

    • Chromatography: Employ the same LC conditions as the quantitative method to ensure retention time correlation.

    • Ionization Source: ESI, Positive Mode.

  • HRMS Full Scan Conditions:

    • Mass Analyzer Mode: High-Resolution Full Scan.

    • Resolution: > 20,000 FWHM (Full Width at Half Maximum).

    • Mass Accuracy: Calibrate instrument to achieve < 5 ppm mass accuracy.

    • Scan Range: m/z 100-800.

  • Tandem MS (MS/MS) Conditions:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • DDA: The instrument automatically selects the most intense ions from the full scan for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis and Structural Elucidation:

    • Elemental Formula Generation: Use the accurate mass of the impurity's molecular ion to generate a list of possible elemental formulas within a < 5 ppm tolerance.

    • Isotopic Pattern Matching: Compare the experimental isotopic pattern with the theoretical pattern for the proposed formulas. The presence of the bromine isotope signature is a key confirmation point.

    • Fragmentation Analysis: Propose a structure for the impurity by interpreting the MS/MS spectrum. Identify neutral losses and characteristic fragment ions that correspond to different parts of the molecule.

    • Confirmation: If possible, confirm the proposed structure by synthesizing the impurity and comparing its retention time and mass spectrum.

Workflow for HRMS Structural Elucidation

HRMS_Workflow cluster_data_analysis Data Interpretation start Unknown Impurity Detected in LC-MS Screen lchrms LC-HRMS Analysis (Q-TOF or Orbitrap) start->lchrms accurate_mass 1. Measure Accurate Mass (< 5 ppm error) lchrms->accurate_mass formula_gen 2. Generate Elemental Formula (Software Algorithm) accurate_mass->formula_gen isotope_match 3. Match Isotopic Pattern (Confirm Br presence) formula_gen->isotope_match msms 4. Acquire & Interpret MS/MS Fragmentation Data isotope_match->msms propose Propose Impurity Structure msms->propose confirm Confirm via Synthesis & Reference Standard propose->confirm

HRMS workflow for identifying an unknown impurity.
Hypothetical Impurity Identification Data

Let's assume an unknown impurity is detected with a measured [M+H]⁺ of m/z 203.0501.

ParameterObservationInterpretation
Accurate Mass [M+H]⁺ 203.0501-
Proposed Formula C₁₀H₁₁N₄⁺Calculated Mass: 203.0509, Mass Error: -3.9 ppm
Isotopic Pattern No Br or Cl pattern observedRules out impurities containing halogens.
MS/MS Fragments m/z 186.02 (Loss of NH₃), m/z 158.06 (Loss of CONH₂)Suggests the core structure is largely intact but with a modification. A potential structure could be a de-brominated version of the parent molecule.

Conclusion: An Integrated Approach to Purity Validation

The validation of purity for a crucial pharmaceutical intermediate like 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide demands a multi-faceted analytical strategy. Neither LC-MS nor HRMS alone provides a complete picture; they are two sides of the same coin, offering complementary data that ensures comprehensive quality control.

  • LC-MS serves as the robust, reliable workhorse for routine quality control, providing precise quantitative data on known impurities and ensuring that batches meet pre-defined specifications according to regulatory standards.[7][17]

  • HRMS acts as the essential investigative tool, providing the high-confidence structural information needed to identify and characterize unknown impurities that may arise from new synthetic routes or degradation pathways.[13][16]

By integrating these two powerful mass spectrometric techniques, researchers and drug development professionals can build a self-validating system that guarantees the purity of their intermediates, mitigates risks in the development pipeline, and ultimately ensures the delivery of safe and effective medicines.

References

  • Title: Application of LCMS in small-molecule drug development Source: New Food Magazine URL: [Link]

  • Title: Mass spectrometry for structural elucidation Source: CURRENTA URL: [Link]

  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: LinkedIn URL: [Link]

  • Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Simultaneous detection of small molecule N-nitrosamine impurities by LC- MS/MS in a pharmaceutical formulation Source: ORBi (Open Repository and Bibliography) URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA Source: eGyanKosh URL: [Link]

  • Title: High resolution mass spectrometry for structural identification of metabolites in metabolomics Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: SciSpace URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: PubMed URL: [Link]

Sources

Comparative

Reproducibility of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide Assay Results: A Comparative Guide

Executive Summary & Mechanistic Context The emergence of drug resistance in targeted oncology, primarily driven by gatekeeper mutations in the kinase domain, has catalyzed the shift from reversible ATP-competitive inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The emergence of drug resistance in targeted oncology, primarily driven by gatekeeper mutations in the kinase domain, has catalyzed the shift from reversible ATP-competitive inhibitors to irreversible covalent inhibitors. 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide and its functionalized derivatives (e.g., compound 10h) represent a novel class of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[1]. By targeting both wild-type FGFRs and resistant gatekeeper mutants (such as FGFR2 V564F), these compounds address a critical unmet clinical need[1].

However, evaluating covalent inhibitors introduces significant analytical challenges. Unlike reversible inhibitors—such as Erdafitinib or Pemigatinib[2]—where IC50​ values are relatively stable, the apparent potency of covalent pyrazole-4-carboxamides is highly dependent on assay conditions. As a Senior Application Scientist, I have structured this guide to dissect the causality behind assay variability, objectively compare this scaffold against clinical alternatives like Futibatinib[3][4], and provide self-validating protocols to ensure absolute reproducibility in your drug discovery workflows.

The Causality of Assay Variability in Covalent Inhibitors

To generate reproducible data for 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide derivatives, researchers must move beyond standard equilibrium assumptions. The biochemical evaluation of these compounds is governed by a two-step mechanism: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Failure to account for this leads to irreproducible IC50​ shifts.

Key Factors Dictating Reproducibility:
  • Time-Dependent Inhibition: Because the covalent bond forms over time, the measured IC50​ will artificially decrease (appear more potent) the longer the inhibitor is pre-incubated with the FGFR enzyme before ATP addition. Reproducible assays must report kinact​/KI​ rather than a static IC50​ , or strictly standardize a pre-incubation time (e.g., 60 minutes).

  • Thiol Quenching in Buffers: Covalent warheads designed to target the P-loop cysteine (e.g., Cys492 in FGFR2[5]) are inherently electrophilic. Standard kinase assay buffers often contain high concentrations of reducing agents like Dithiothreitol (DTT) or Glutathione (GSH) to stabilize the enzyme. These nucleophiles can prematurely quench the inhibitor, leading to false negatives and high inter-assay variability.

  • ATP Competition Dynamics: While the initial binding step is ATP-competitive, the subsequent covalent step is not. To accurately compare 5-amino-pyrazole-4-carboxamides against reversible benchmarks like Erdafitinib, assays must be run at the exact apparent Km​ for ATP specific to each FGFR isoform.

Comparative Performance Data

To contextualize the efficacy of the 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide scaffold, Table 1 compares a representative optimized derivative (Compound 10h)[1] against two clinical benchmarks: Erdafitinib (a reversible pan-FGFR inhibitor) and Futibatinib (an irreversible covalent FGFR1-4 inhibitor)[3][4].

Table 1: Biochemical and Cellular Efficacy Comparison

Parameter / Assay5-Amino-pyrazole-4-carboxamide (Rep. Derivative)Erdafitinib (Reversible Benchmark)Futibatinib (Covalent Benchmark)
Binding Mechanism Irreversible Covalent (P-loop)Reversible ATP-competitiveIrreversible Covalent (P-loop Cys492)
FGFR1 Kinase IC50​ 46 nM1.2 nM1.8 nM
FGFR2 Kinase IC50​ 41 nM2.5 nM1.4 nM
FGFR3 Kinase IC50​ 99 nM3.0 nM1.6 nM
FGFR2 V564F (Gatekeeper) 62 nM (Retains Potency)>1000 nM (Loss of Potency)~2-5 nM (Retains Potency)
SNU-16 Proliferation IC50​ 59 nM~15 nM~1-5 nM
NCI-H520 Proliferation IC50​ 19 nM~20 nM~5 nM

Data synthesized from standardized biochemical FRET assays and cellular viability models[1][4]. Note: While Futibatinib exhibits higher absolute biochemical potency, the 5-amino-pyrazole-4-carboxamide scaffold provides a highly tunable synthetic starting point that successfully overcomes the V564F gatekeeper mutation, a primary failure point for Erdafitinib.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your data, protocols must be self-validating. The following methodologies are designed to isolate the covalent mechanism of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide and eliminate buffer-induced artifacts.

Protocol A: Time-Dependent FRET-Based Kinase Assay (Z'-LYTE)

Objective: Accurately measure kinase inhibition while controlling for time-dependence and thiol interference.

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2​ , 2 mM MnCl2​ , 1 mM EGTA). Crucial Step: Omit DTT entirely or restrict to ≤0.1 mM to prevent electrophile quenching.

  • Enzyme-Inhibitor Pre-Incubation: Dispense recombinant FGFR1-4 kinase into a 384-well plate. Add the 5-amino-pyrazole-4-carboxamide compound in a 10-point dose-response curve.

  • Time-Course Tracking: Incubate separate replicate plates for 0, 15, 30, and 60 minutes at room temperature. (A leftward shift in the IC50​ curve over time validates the covalent mechanism).

  • Reaction Initiation: Add ATP at the predetermined Km​ for the specific FGFR isoform alongside the FRET peptide substrate.

  • Readout: Incubate for 1 hour, add Development Solution, and measure the coumarin/fluorescein emission ratio. Calculate kinact​/KI​ using non-linear regression.

Protocol B: Cellular Washout Assay (Self-Validation of Irreversibility)

Objective: Prove that the cellular efficacy (e.g., in SNU-16 cells) is driven by irreversible binding, distinguishing it from reversible alternatives.

  • Cell Seeding: Seed SNU-16 gastric cancer cells (FGFR2 amplified) at 5×103 cells/well in 96-well plates.

  • Compound Treatment: Treat cells with 10×IC50​ concentrations of the pyrazole-4-carboxamide derivative, Erdafitinib (reversible control), and Futibatinib (covalent control). Incubate for 4 hours.

  • Washout Phase (The Validation Step): Remove the media. Wash the cells three times with warm, compound-free PBS to remove all unbound inhibitors. Add fresh, compound-free media.

  • Incubation & Readout: Incubate for an additional 48-72 hours. Measure cell viability using CellTiter-Glo (Luminescence).

  • Expected Causality: Cells treated with Erdafitinib will resume proliferation (reversible). Cells treated with the 5-amino-pyrazole-4-carboxamide and Futibatinib will remain suppressed, validating the irreversible covalent adduct formation inside the living cell.

Visualizing the Workflow and Mechanism

Pathway FGF FGF Ligand FGFR FGFR Kinase Domain (WT / Gatekeeper Mutant) FGF->FGFR Activates Signaling Downstream Signaling (MAPK / PI3K) FGFR->Signaling Phosphorylates Inhibitor 5-Amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxamide Covalent Irreversible Covalent Adduct (e.g., Cys492) Inhibitor->Covalent Warhead Reaction Covalent->FGFR Blocks ATP Pocket Tumor Tumor Proliferation Signaling->Tumor Promotes

Figure 1: Mechanism of irreversible FGFR inhibition by 5-amino-pyrazole-4-carboxamide derivatives.

Workflow Prep 1. Compound Preparation (DTT/GSH-free buffer) Incubate 2. Time-Dependent Pre-incubation (0, 15, 60 mins) Prep->Incubate ATP 3. ATP Addition (At apparent Km) Incubate->ATP Washout 4. Washout / Dilution Step (Self-Validation) ATP->Washout Differentiates covalent from reversible Read 5. FRET Readout (Z'-LYTE Assay) Washout->Read Analyze 6. Kinact / KI Calculation Read->Analyze

Figure 2: Self-validating assay workflow for evaluating covalent kinase inhibitors.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors PubMed / National Institutes of Health[Link]

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors Cancer Research - AACR Journals[Link]

  • Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors The Oncologist | Oxford Academic[Link]

  • Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • Futibatinib structure and predicted binding of futibatinib and other reversible FGFR inhibitors to the FGFR kinase domain ResearchGate[Link]

Sources

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